molecular formula C12H7Cl2N3O B11796588 3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B11796588
M. Wt: 280.11 g/mol
InChI Key: OOZGPYFUETUKTJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of copper iodide in dry pyridine, heated under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Pharmaceutical Testing: Employed in the development and testing of new drugs.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern and the presence of both chloro and oxazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

3-chloro-4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H7Cl2N3O/c13-6-3-10-12(16-5-6)18-11(17-10)8-2-1-7(15)4-9(8)14/h1-5H,15H2

InChI Key

OOZGPYFUETUKTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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